![molecular formula C14H12N2O8S4 B11946858 4-Methylsulfonyl-2-nitrophenyl disulfide CAS No. 7038-49-5](/img/structure/B11946858.png)
4-Methylsulfonyl-2-nitrophenyl disulfide
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Overview
Description
4-Methylsulfonyl-2-nitrophenyl disulfide is a chemical compound with the molecular formula C14H12N2O8S4 and a molecular weight of 464516 This compound is known for its unique structural features, which include a nitro group, a sulfonyl group, and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2-nitrophenyl disulfide typically involves the reaction of 4-methylsulfonyl-2-nitrophenol with a disulfide-forming reagent. One common method includes the use of thiol-based reagents under oxidative conditions to form the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of an oxidizing agent like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonyl-2-nitrophenyl disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
- 4-Methylsulfonyl-2-nitrophenyl disulfide is primarily utilized as a reagent in organic synthesis. It serves as a building block for the construction of more complex molecules. The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.
Synthetic Methods
- The synthesis typically involves the reaction of 4-methylsulfonyl-2-nitrophenol with disulfide-forming reagents under oxidative conditions. Common solvents include dichloromethane or acetonitrile, with oxidizing agents like hydrogen peroxide or iodine facilitating the formation of the disulfide bond.
Biological Research
Biological Activity
- Studies have indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, which may lead to significant therapeutic applications. The nitro group can be reduced to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Antimicrobial Properties
- Research has highlighted its antimicrobial properties against several pathogens. In vitro studies have shown that derivatives of this compound demonstrate potent antibacterial and antifungal activities against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. .
Medical Applications
Therapeutic Potential
- The compound is being explored for its potential therapeutic properties, including anticancer activity. Certain derivatives have shown selective growth inhibition of cancer cells without affecting non-tumorigenic cells at specific concentrations . This selectivity is crucial for developing targeted cancer therapies.
Drug Delivery Systems
- This compound can be used in drug delivery systems due to its ability to form disulfide bonds. These bonds are advantageous for creating stable drug formulations that release therapeutics in response to intracellular conditions, such as elevated glutathione levels .
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be integrated into various formulations, enhancing product performance and stability.
Table 1: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemical Synthesis | Reagent for organic synthesis | Building block for complex molecules |
Biological Research | Antimicrobial studies | Effective against pathogens like Staphylococcus |
Medical Applications | Anticancer research | Selective inhibition of cancer cell growth |
Industrial Applications | Material formulation | Enhanced product stability and performance |
Notable Research Insights
- Antimicrobial Activity Study : A study found that derivatives of this compound exhibited superior antibacterial activity compared to standard drugs like penicillin .
- Cancer Cell Growth Inhibition : Research highlighted that certain synthesized compounds based on this disulfide showed significant growth inhibition in tumor cells while sparing normal cells .
- Drug Delivery Mechanisms : Investigations into drug delivery systems revealed that compounds containing disulfide bonds could enhance the targeted release of therapeutics in cancer treatment .
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2-nitrophenyl disulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The disulfide bond can be cleaved to release thiol groups, which can participate in redox reactions and modulate cellular redox status. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Methylsulfonyl-2-nitrophenyl disulfide can be compared with other similar compounds such as:
4-Methylsulfonyl-2-nitrophenol: Lacks the disulfide bond but shares similar functional groups.
2-Nitrophenyl disulfide: Contains the disulfide bond but lacks the sulfonyl group.
4-Methylsulfonylphenyl disulfide: Contains the disulfide and sulfonyl groups but lacks the nitro group.
Properties
CAS No. |
7038-49-5 |
---|---|
Molecular Formula |
C14H12N2O8S4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-methylsulfonyl-1-[(4-methylsulfonyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O8S4/c1-27(21,22)9-3-5-13(11(7-9)15(17)18)25-26-14-6-4-10(28(2,23)24)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
POSDVNCXZKFYDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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